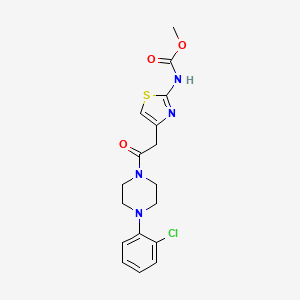

Methyl (4-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a complex organic molecule that includes a piperazine ring and a thiazole ring, both of which are common in medicinal chemistry . Piperazine rings are often found in drugs due to their ability to improve solubility and bioavailability .

Synthesis Analysis

In a study, a series of compounds with similar structures was synthesized. The process involved the use of physicochemical and spectral characteristics to confirm the chemical structures of the synthesized compounds .Molecular Structure Analysis

The molecular structure of these types of compounds is typically confirmed using spectroscopic techniques such as IR, 1H-NMR, and Mass spectroscopy .Chemical Reactions Analysis

The synthesis of similar compounds often involves several steps, including esterification, hydrazination, salt formation, and cyclization .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are typically confirmed by physicochemical and spectral characteristics .Applications De Recherche Scientifique

Antimicrobial and Antifungal Applications

Antimicrobial Activity : Compounds containing thiazole and piperazine units, like the 2,4-disubstituted thiazoles and selenazoles, have been evaluated for their antimicrobial properties, including potential antitumor and antifilarial activities. Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate, in particular, showed significant activity against leukemia cells and demonstrated in vivo antifilarial efficacy (Kumar et al., 1993).

Antifungal Efficiency : Novel 1,3,4-thiadiazoles, 1,2,4-triazoles, and 1,3,4-oxadiazoles containing piperazine nuclei have been synthesized and tested for their antibacterial activity. Some compounds exhibited moderate activity towards Bacillus Subtilis and Escherichia Coli, highlighting the potential of structurally related compounds in antifungal applications (Deshmukh et al., 2017).

Anticancer Applications

- Anticancer Properties : Derivatives incorporating thiazole and piperazine have been investigated for their antitumor effects. For instance, thioxothiazolidin-4-one derivatives have shown potential in inhibiting tumor growth and tumor-induced angiogenesis in mouse models, suggesting the relevance of similar compounds in cancer therapy (Chandrappa et al., 2010).

Antihelminthic Activity

- Antiparasitic Effects : Piperazine derivatives of benzimidazolylthioacetic acids have demonstrated high activity against Trichinella spiralis, surpassing albendazole in efficacy. This indicates the potential of thiazole and piperazine-based compounds for developing new antihelminthic drugs (Mavrova et al., 2006).

Mécanisme D'action

Target of Action

Similar compounds, such as piperazine derivatives, have been shown to interact withH1 receptors . These receptors play a crucial role in allergic reactions, as histamine interacts with H1 receptors and causes allergies when exposed to excessive amounts of an allergen .

Mode of Action

It can be inferred from related studies that piperazine derivatives, which share a similar structure, often act asH1 receptor antagonists . They have a higher affinity to H1 receptors than histamine, thereby inhibiting the allergic reaction caused by histamine .

Biochemical Pathways

It can be inferred from related studies that the compound might affect thehistamine-H1 receptor pathway . This pathway is involved in allergic reactions, and its inhibition can help alleviate symptoms of allergies .

Pharmacokinetics

Similar compounds, such as piperazine derivatives, are often used clinically in the treatment of allergies , suggesting that they have favorable pharmacokinetic properties.

Result of Action

Based on the mode of action, it can be inferred that the compound might help alleviate symptoms of allergies by inhibiting the histamine-h1 receptor pathway .

Action Environment

It is known that allergic reactions occur in response to environmental substances known as allergens . Therefore, the compound’s efficacy might be influenced by the presence and concentration of these allergens.

Orientations Futures

Propriétés

IUPAC Name |

methyl N-[4-[2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN4O3S/c1-25-17(24)20-16-19-12(11-26-16)10-15(23)22-8-6-21(7-9-22)14-5-3-2-4-13(14)18/h2-5,11H,6-10H2,1H3,(H,19,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUWOUHYSYSUTLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=NC(=CS1)CC(=O)N2CCN(CC2)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (4-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-3-(2-oxopropyl)-8-(m-tolyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2925620.png)

![3-Isopropyl-1-(4-phenethylpiperazin-1-yl)benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile](/img/structure/B2925621.png)

![2-bromo-N-[3-(2-methoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2925622.png)

![benzene, 1-bromo-4-[(2S,3R,5S,6R)-2,3,5,6-tetrafluorocyclohexyl]-, rel-](/img/structure/B2925623.png)

![N-(5-chloro-2-methoxyphenyl)-2-(3-(4-chlorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2925626.png)

![1-(4-Methoxyphenyl)-4-[3-(4-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2925629.png)

![N-cyclopentyl-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2925632.png)

![1-[5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl]-1-ethanone](/img/structure/B2925633.png)

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3,4-dimethoxybenzamide](/img/structure/B2925636.png)

![N-(4-Fluorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2925638.png)

![2-[4-(But-2-ynoylamino)piperidin-1-yl]benzamide](/img/structure/B2925642.png)